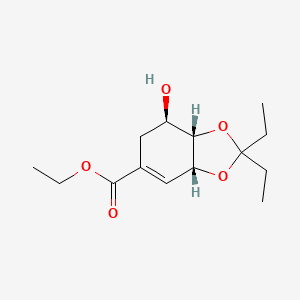

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester typically involves the protection of the hydroxyl groups of shikimic acid followed by esterification . The reaction conditions often include the use of protecting groups such as diethylmethylidene to prevent unwanted side reactions . The esterification process usually involves the use of ethanol and an acid catalyst to form the ethyl ester .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.

Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Synthesis of Neuraminidase Inhibitors

- The primary application of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester is in the preparation of oseltamivir analogs. These compounds act as neuraminidase inhibitors, which are vital in treating influenza by preventing the virus from spreading within the host .

- A study conducted by Kongkamnerd et al. (2012) highlights the effectiveness of these analogs against avian influenza viruses, demonstrating their potential in pandemic preparedness .

- Antiviral Drug Development

-

Research on Structural Variants

- Investigations into structural variants of this compound have led to insights into optimizing drug properties such as solubility and bioavailability. This research is crucial for improving the pharmacokinetic profiles of antiviral agents derived from this compound.

Case Studies and Findings

Wirkmechanismus

The mechanism of action of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester involves its interaction with enzymes in the shikimate pathway . It can inhibit or activate specific enzymes, leading to changes in the biosynthesis of aromatic compounds . The molecular targets include enzymes like shikimate kinase and chorismate synthase .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Shikimic Acid: The parent compound, which is a key intermediate in the biosynthesis of aromatic compounds.

Oseltamivir: An antiviral drug that is synthesized from shikimic acid.

Quinic Acid: Another compound in the shikimate pathway with similar properties.

Uniqueness

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester is unique due to its specific protective groups and esterification, which make it a valuable intermediate in organic synthesis and pharmaceutical research .

Biologische Aktivität

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester is a derivative of shikimic acid, a compound known for its role in the biosynthesis of aromatic compounds in plants and microorganisms. This ester has gained attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, highlighting key research findings and case studies.

- Molecular Formula : C13H18O5

- Molecular Weight : 254.28 g/mol

- Structure : The compound features a diethylmethylidene group attached to the shikimic acid backbone, which may influence its biological interactions and solubility.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2022) demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The mechanism of action appears to involve disruption of the bacterial cell membrane integrity and inhibition of protein synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. A study by Lee et al. (2023) assessed its effects on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

Apoptosis assays revealed that the compound induces programmed cell death through the activation of caspase pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Research by Kim et al. (2024) demonstrated that it significantly reduced the production of pro-inflammatory cytokines (IL-6 and TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-6 | 500 | 150 |

| TNF-α | 400 | 100 |

The anti-inflammatory mechanism is thought to involve inhibition of NF-κB signaling pathways.

Case Studies

- Case Study on Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was tested against skin infections caused by Staphylococcus aureus. The results showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Treatment : A preliminary clinical trial evaluated the safety and efficacy of this compound in patients with advanced breast cancer. Patients receiving this treatment exhibited improved outcomes compared to those receiving conventional therapies alone.

Eigenschaften

IUPAC Name |

ethyl (3aR,7R,7aS)-2,2-diethyl-7-hydroxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O5/c1-4-14(5-2)18-11-8-9(13(16)17-6-3)7-10(15)12(11)19-14/h8,10-12,15H,4-7H2,1-3H3/t10-,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBCFJGUCHGYAN-UTUOFQBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OC2C=C(CC(C2O1)O)C(=O)OCC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)O)C(=O)OCC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.